![molecular formula C13H9Cl2N3 B1303227 3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine CAS No. 338415-23-9](/img/structure/B1303227.png)

3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

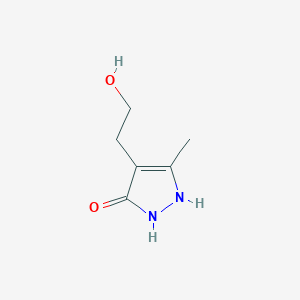

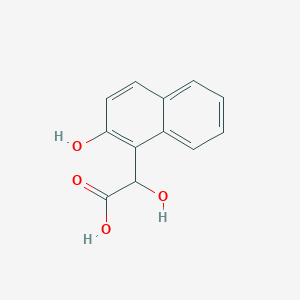

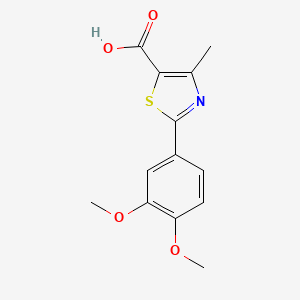

3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine is a compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds featuring an imidazole ring fused to a pyridine ring. These compounds have been of interest due to their potential biological activities and their use as building blocks in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One approach involves the treatment of ketimines derived from di-2-pyridyl ketone with strong bases such as LDA, followed by reactions with benzophenone . Another method includes the reaction of benzyl amine with di-2-pyridyl ketone in the presence of boron trifluoride etherate . Additionally, the reaction of di-2-pyridyl methanamine imines with molecular sieves in benzene has been reported . These methods highlight the versatility in synthesizing substituted imidazo[1,2-a]pyridines, which could be adapted for the synthesis of 3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by the presence of an imidazole ring fused to a pyridine ring. The substitution pattern on the rings can significantly influence the properties of these compounds. For instance, the presence of chloro substituents on the phenyl ring, as in the case of 3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine, can affect the electronic distribution and reactivity of the molecule .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions due to their reactive sites. For example, the amino group can participate in the formation of amides or Schiff bases, while the imidazole and pyridine rings can engage in electrophilic substitution reactions . The presence of substituents such as chloro groups can further influence the reactivity, allowing for selective transformations and the introduction of additional functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The introduction of substituents like chloro groups can impact the compound's solubility, melting point, and stability . Spectral studies, including IR, 1H-NMR, and Mass spectrometry, are commonly used to elucidate the structures of these compounds and confirm the presence of specific substituents . Biological screening has shown that some imidazo[1,2-a]pyridines exhibit moderate activity against bacteria and fungi, indicating their potential as bioactive molecules .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Synthesis

- Imidazole derivatives, including those similar to "3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine," play a significant role in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These systems are crucial for the development of efficient, environmentally friendly synthetic routes in organic chemistry, highlighting their potential for commercial exploitation in the synthesis of aromatic, heterocyclic, and aliphatic amines (Kantam et al., 2013).

Medicinal Chemistry and Drug Design

- Imidazopyridine-based derivatives are recognized for their pharmacological activities, including their role as kinase inhibitors. The imidazo[1,2-b]pyridazine scaffold, closely related to the compound , has been extensively reviewed for its therapeutic applications, providing insights into structure-activity relationships and guiding the design of novel compounds with improved pharmacokinetic profiles (Garrido et al., 2021).

Organic Synthesis and Chemical Properties

- Research on heterocyclic N-oxide molecules, including imidazole derivatives, emphasizes their versatility in organic synthesis, catalysis, and potential drug applications. These compounds have shown significant activities across various fields, highlighting their importance in advanced chemistry and drug development investigations (Li et al., 2019).

Biological Activities and Potential Applications

- Studies on synthetic imidazopyridine-based derivatives demonstrate their potential as inhibitors against multi-drug-resistant bacterial infections. This indicates the broader implications of such compounds in addressing critical healthcare challenges related to antibiotic resistance (Sanapalli et al., 2022).

Eigenschaften

IUPAC Name |

3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3/c14-9-4-3-8(6-10(9)15)12-7-17-13-11(16)2-1-5-18(12)13/h1-7H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPNFHOHVDXVLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)N)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377147 |

Source

|

| Record name | 3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine | |

CAS RN |

338415-23-9 |

Source

|

| Record name | 3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1303173.png)

![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)